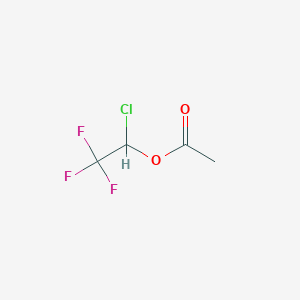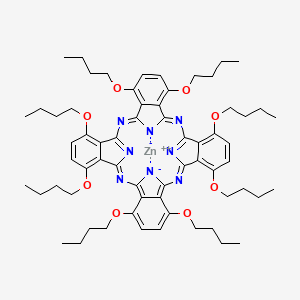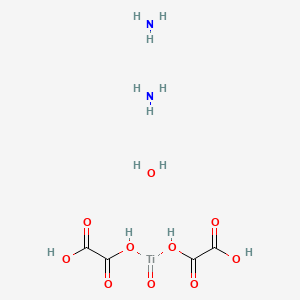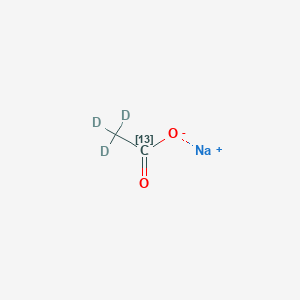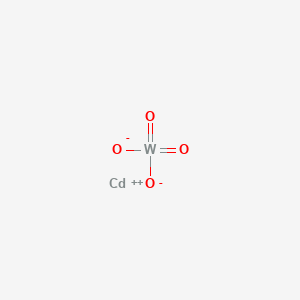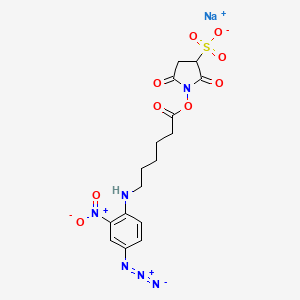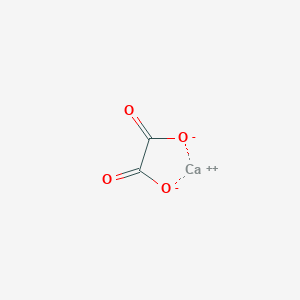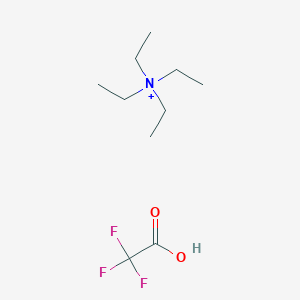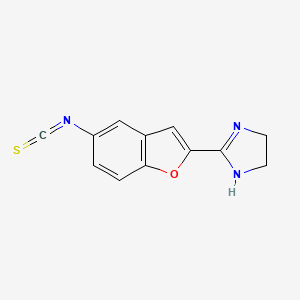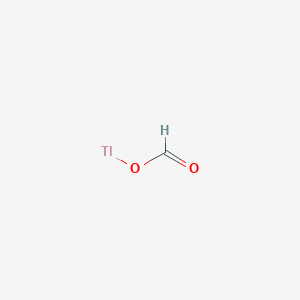
Thalliumformiat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalliumformiat, also known as thallium(I) formate, is a chemical compound with the formula HCO2Tl. It is a salt of formic acid and thallium, and it appears as a white crystalline solid. This compound is known for its high toxicity and has been used in various industrial and scientific applications .
Métodos De Preparación
Thalliumformiat can be synthesized through several methods. One common synthetic route involves the reaction of thallium(I) hydroxide with formic acid:
TlOH+HCOOH→HCO2Tl+H2O
In industrial settings, this compound is often produced by reacting thallium(I) carbonate with formic acid under controlled conditions. The reaction is typically carried out at room temperature to ensure high yield and purity .
Análisis De Reacciones Químicas
Thalliumformiat undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common reagents used in these reactions include nitric acid, sulfur dioxide, and halogens. Major products formed from these reactions include thallium(III) oxide and thallium halides .
Aplicaciones Científicas De Investigación
Thalliumformiat has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization reactions.
Biology: this compound is used as a probe to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds, including this compound, are used in cardiovascular imaging to detect heart diseases and in cancer detection.
Industry: This compound is used in the production of low-melting special glasses and high-temperature superconductor materials
Mecanismo De Acción
Thalliumformiat exerts its effects primarily through its interaction with biological systems. Thallium ions can replace potassium ions in various physiological processes, disrupting cellular functions. This includes interference with DNA synthesis, induction of chromosomal abnormalities, and disruption of cell mitosis. Thallium ions also stabilize ribosomes and affect muscle contraction .
Comparación Con Compuestos Similares
Thalliumformiat can be compared with other thallium compounds such as thallium(I) chloride (TlCl) and thallium(I) sulfate (Tl2SO4). While all these compounds share the toxic properties of thallium, this compound is unique in its specific applications as a catalyst and in medical imaging. Thallium(I) chloride and thallium(I) sulfate are more commonly used in chemical synthesis and as analytical reagents .
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Despite its toxicity, its unique properties make it valuable for scientific research and industrial processes.
Propiedades
Fórmula molecular |
CHO2Tl |
|---|---|
Peso molecular |
249.40 g/mol |
Nombre IUPAC |
formyloxythallium |
InChI |
InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Clave InChI |
UESISTHQAYQMRA-UHFFFAOYSA-M |
SMILES canónico |
C(=O)O[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
